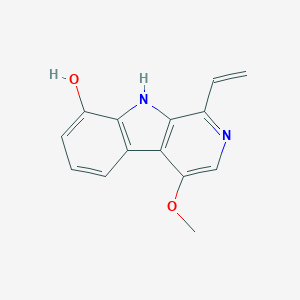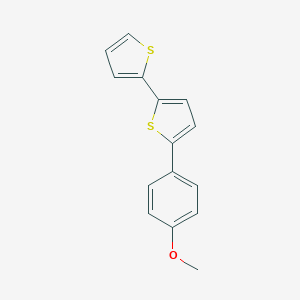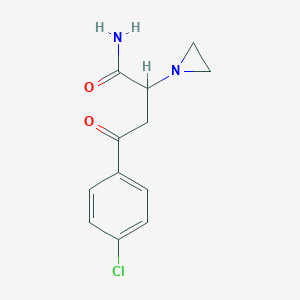
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, also known as CA-4 or combretastatin A-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the combretastatin family of compounds, which are derived from the bark of the African bush willow tree, Combretum caffrum. CA-4 has been found to have potent antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network in cancer cells. This disruption leads to a loss of cell shape and function, and ultimately to cell death. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
Efectos Bioquímicos Y Fisiológicos
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has also been found to have immunomodulatory effects, meaning that it can affect the immune system in ways that may be beneficial for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Another advantage is its ability to disrupt the microtubule network in cancer cells, which is a mechanism of action shared by other microtubule-targeting agents. One limitation of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its complex synthesis, which may make it difficult to produce in large quantities. Another limitation is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the immunomodulatory effects of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, which may have implications for cancer therapy. Additionally, research could focus on the development of new formulations of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, research could explore the use of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide in combination with other anticancer agents, which may enhance its antitumor activity.
Métodos De Síntesis
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is a complex process that involves several steps. The first step is the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then converted to 3,4,5-trimethoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(4-chlorophenyl)-2-oxoethylamine to yield the desired product, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide.
Aplicaciones Científicas De Investigación
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by disrupting the microtubule network in cancer cells, which leads to cell death. This mechanism of action is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine.
Propiedades
Número CAS |
108260-26-0 |
|---|---|
Nombre del producto |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide |
Fórmula molecular |
C12H13ClN2O2 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)11(16)7-10(12(14)17)15-5-6-15/h1-4,10H,5-7H2,(H2,14,17) |
Clave InChI |
VDEHRUCDOJUIDA-UHFFFAOYSA-N |
SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
SMILES canónico |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Sinónimos |
2-aziridin-1-yl-4-(4-chlorophenyl)-4-oxo-butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
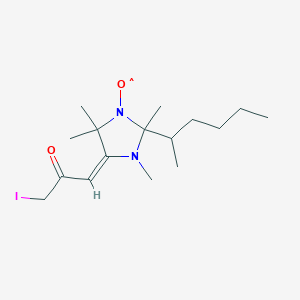
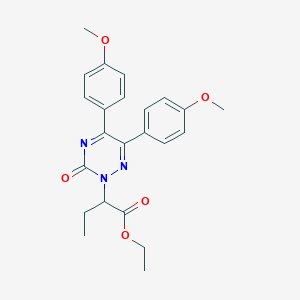
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
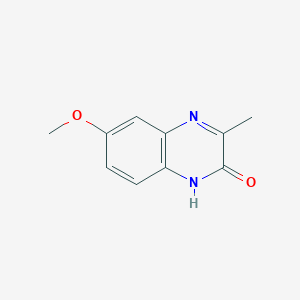
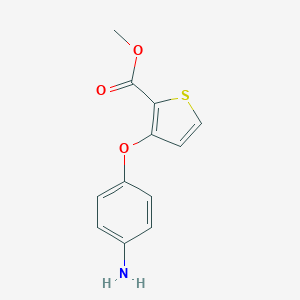
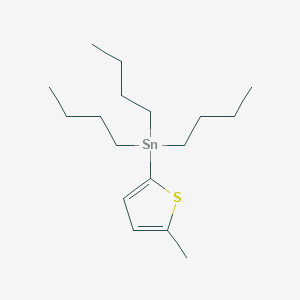
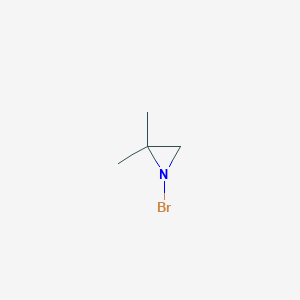
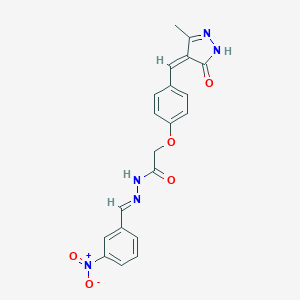
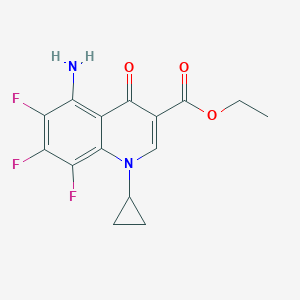
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
